Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-
Description
This compound (CAS: 1246022-50-3) features a boronic acid group attached to a phenyl ring that bridges a 9,9-dimethylfluorenyl moiety and a biphenyl system via an amino linker . Its molecular formula is C15H15BO2 (molecular weight: 238.09 g/mol). The dimethylfluorenyl group introduces steric bulk and electron-rich characteristics, while the biphenyl component enhances conjugation. This structural complexity suggests applications in organic electronics, sensors, or pharmaceuticals, leveraging boronic acid's reactivity in Suzuki-Miyaura cross-couplings or as a receptor in biochemical systems .
Properties
IUPAC Name |
[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28BNO2/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(15-19-27)34(36)37)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22,36-37H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBSKVWZPRJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction to Amine Intermediate
The synthesis begins with 4-nitrobenzene boronic acid, which undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere (0.5–1 atm) in absolute ethanol. This step reduces the nitro group to an amine, yielding 4-aminophenylboronic acid with >98% efficiency.
Reaction Conditions
Post-reduction, the amine intermediate is acylated with acyl chlorides (e.g., chloroacetyl chloride, 4-methyl benzoyl chloride) in solvents like tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP). Acylation occurs at 20–40°C for 3–8 hours , producing substituted 4-acylamidophenylboronic acids.
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
Boronic Acid Coupling with Aryl Halides
The biphenyl moiety is constructed via Suzuki-Miyaura coupling between the boronic acid intermediate and 4-bromobiphenyl . This reaction employs Pd(OAc)₂ (0.02–0.04 equiv) in aqueous DMF at 100°C under N₂ atmosphere .
Optimized Parameters
Fluorenyl Group Introduction
The 9,9-dimethylfluorenyl group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos ligand. The reaction couples 4-bromo-N-(9,9-dimethylfluoren-2-yl)aniline with the biphenylboronic acid precursor in toluene at 110°C , achieving >95% conversion.
Palladium-Catalyzed Tandem Reactions
One-Pot Synthesis Strategy
Recent advances utilize tandem catalysis to streamline synthesis. For example, decarboxylative radical additions mediated by Ir(ppy)₃ under blue LED light enable direct coupling of carboxylic acids with vinyl boronic esters, bypassing intermediate isolation.
Key Steps
-
Photoredox Activation : Ir(ppy)₃ generates radicals from carboxylic acids.
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Radical Addition : Forms C–B bonds with vinyl boronic esters.
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Anion Trapping : Yields γ-amino boronic esters, later hydrolyzed to target boronic acids.
Advantages
Purification and Characterization
Crystallization and Filtration
Crude products are purified via water-ethanol recrystallization , yielding white solids with >99% HPLC purity. Key steps:
Analytical Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenation-Acylation | 98.7 | 99.5 | High yield, scalable | Multi-step, Pd/C recovery needed |
| Suzuki Coupling | 82 | 98.0 | Direct biphenyl formation | Requires anhydrous conditions |
| Tandem Photoredox | 63 | 97.5 | Bypasses intermediates | Lower yield, specialized equipment |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include boronic esters, hydrogenated aromatic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Features
Target Compound
- Core structure: Boronic acid linked to a phenyl-amino-biphenyl-fluorenyl system.
- Substituents: 9,9-Dimethyl groups on fluorene; biphenyl and amino linkers.
- Molecular weight : 238.09 g/mol .
Comparable Compounds
Key Observations :
Physicochemical Properties
- Solubility: Fluorene derivatives like the target compound are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to alkyl groups , whereas biphenylboronic acid () shows moderate solubility in ethanol .
- Electronic Properties : The biphenyl-fluorenyl system extends conjugation, likely lowering the LUMO energy and enhancing charge transport in electronic applications compared to alkyl-substituted derivatives .
Reactivity in Suzuki-Miyaura Coupling
Computational Insights
- DFT studies on (4-Carbamoylphenyl)Boronic Acid () reveal that electron-withdrawing groups (e.g., carbamoyl) polarize the boronic acid, enhancing its electrophilicity. The target compound’s electron-rich fluorenyl-biphenyl system may conversely increase nucleophilic character .
- Calculated pKa values for dioxane-substituted boronic acids (: ~8.6) suggest moderate acidity, whereas the target compound’s extended aromatic system may lower pKa due to resonance stabilization of the boronate anion .
Biological Activity
Boronic acids are a class of organic compounds that contain a boron atom bonded to a hydroxyl group and an organic moiety. The compound Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- (CAS No. 1265177-27-2) is notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic implications.
- Molecular Formula : C33H28BNO2
- Molecular Weight : 481.39 g/mol
- Structure : The compound features a biphenyl moiety linked to a dimethylfluorene structure through an amino group, with a boronic acid functional group.
Biological Activity
Boronic acids exhibit a range of biological activities, primarily due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug design and development.
- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for certain enzymes, particularly proteases and kinases. This inhibition occurs through the formation of a stable complex between the boron atom and the hydroxyl groups on the enzyme's active site.
- Anticancer Properties : Some studies suggest that boronic acids can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Antiviral Activity : Research has indicated that certain boronic acid derivatives can inhibit viral replication by interfering with viral enzymes.
1. Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of various boronic acid derivatives, including those similar to the compound . It was found that these compounds could significantly inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
2. Enzyme Inhibition
Research highlighted in ACS Catalysis discussed how boronic acids serve as effective inhibitors for specific enzymes involved in metabolic pathways. The study demonstrated that the compound could inhibit the activity of serine proteases, which are crucial in various biological processes .
Synthesis
The synthesis of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- typically involves several key steps:
- Formation of the Amino Linkage : The biphenyl structure is synthesized first, followed by the introduction of the dimethylfluorene moiety.
- Boronation : The final step involves the introduction of the boronic acid functional group through reactions such as Suzuki coupling or direct boronation methods.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1265177-27-2 |
| Molecular Formula | C33H28BNO2 |
| Molecular Weight | 481.39 g/mol |
| Biological Activities | Enzyme inhibition, Anticancer activity, Antiviral activity |
Q & A
Basic: How can the selective binding efficiency of this boronic acid to glycoproteins be optimized experimentally?
Methodological Answer:
To optimize selectivity, adjust buffer systems (e.g., borate buffer at pH ≥ 8.5) to enhance reversible diol-binding while minimizing non-specific interactions. Surface plasmon resonance (SPR) studies suggest that secondary interactions (e.g., hydrophobic or electrostatic) can be mitigated by surface passivation with carboxymethyl dextran or polyethylene glycol (PEG) coatings. Thermal stability and competitive elution using high-pH borate buffers further improve specificity .
Advanced: How can contradictions in glycoprotein binding affinity data across studies be resolved?
Methodological Answer:
Systematically address discrepancies by:
- Controlled Variables: Standardize buffer composition, ionic strength, and immobilization density of the boronic acid on substrates.
- SPR Validation: Use SPR to decouple specific binding (pH-dependent) from non-specific interactions (pH-independent) .
- Cross-Validation: Compare results with orthogonal techniques like isothermal titration calorimetry (ITC) or fluorescence anisotropy.
Basic: What protocols ensure purity during synthesis and characterization of this boronic acid?
Methodological Answer:
- Synthesis: Employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, followed by palladium-catalyzed borylation.
- Purification: Use silica gel chromatography or recrystallization to remove unreacted precursors.
- Characterization: Confirm structure via NMR (δ ~30 ppm for boronic acid) and MALDI-MS with DHB matrix to prevent trimerization artifacts .
Advanced: How can boroxine formation during MS analysis be mitigated for high-throughput screening?
Methodological Answer:
- Derivatization: Convert boronic acids to cyclic esters (e.g., pinacol boronic esters) using diols to stabilize the analyte.
- MALDI Optimization: Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification, suppressing dehydration/trimerization .
- Data Analysis: Apply algorithms to deconvolute boroxine peaks (m/z = 3M–2HO) in raw spectra.
Basic: Which computational methods predict interactions between this boronic acid and diols?
Methodological Answer:
- DFT/TDDFT: Model binding energies and electron transfer mechanisms (e.g., d-PeT effect in fluorescence sensors).
- Molecular Dynamics (MD): Simulate diol-binding kinetics in solvated systems.
- Rehm-Weller/Marcus Theory: Calculate thermodynamic feasibility of photoinduced electron transfer in sensor designs .
Advanced: How can thermal stability be evaluated for flame-retardant applications?
Methodological Answer:
- TGA Analysis: Measure decomposition onset temperature and char residue under nitrogen/air. Pyrene-1-boronic acid (stable up to 600°C) serves as a benchmark .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF) or increase aromatic conjugation to enhance thermal resistance.
Basic: What design principles apply to fluorescence sensors using this boronic acid?
Methodological Answer:
- Fluorophore Selection: Use carbazole or pyrene derivatives for strong -stacking and tunable emission.
- pH Optimization: Target neutral-to-alkaline conditions (pH 7.4–9.0) to balance boronic acid ionization and analyte binding .
Advanced: How do polymeric matrices improve electrochemical glucose sensors with this boronic acid?
Methodological Answer:
- Polymer Selection: Integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for signal amplification and molecular sieving.
- Reversibility: Optimize crosslinking density to allow glucose displacement without polymer leaching.
- Performance Metrics: Assess sensitivity (nA/mM) and response time (<30 s) in physiologically relevant matrices .
Basic: What in vitro assays assess biological activity against proteasomes?
Methodological Answer:
- Proteasome Inhibition: Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity.
- Cell Viability: Perform MTT assays on cancer cell lines (e.g., multiple myeloma) with IC comparisons to Bortezomib .
Advanced: What challenges arise in enantioselective synthesis of chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
